molecular formula C20H21N3O2 B8286830 5-(4-Benzyl-1-piperazinylcarbonyl)oxindol

5-(4-Benzyl-1-piperazinylcarbonyl)oxindol

Cat. No. B8286830
M. Wt: 335.4 g/mol
InChI Key: OAPVGDLORYKKMV-UHFFFAOYSA-N
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Patent
US04737501

Procedure details

5-Carboxyoxindol (0.93 g), 1.3 g of DCC, and 1.1 g of benzylpiperazine were suspended in 10 ml of dioxane, and the suspension was stirred at 60° to 70° C. for 5 hours. After completion of reaction, the solvent was distilled off and ethyl ether was added to the residue and crystals which precipitated were filtered off. After concentrating the filtrate, the residue was dissolved with an addition of chloroform. The solution was washed with water and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was distilled off. The residue were recrystallized from isopropyl alcohol to give 300 mg of 5-(4-benzyl-1-piperazinylcarbonyl)oxindol.
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)([OH:3])=O.C1CCC(N=C=NC2CCCCC2)CC1.[CH2:29]([N:36]1[CH2:41][CH2:40][NH:39][CH2:38][CH2:37]1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>O1CCOCC1>[CH2:29]([N:36]1[CH2:41][CH2:40][N:39]([C:1]([C:4]2[CH:5]=[C:6]3[C:10](=[CH:11][CH:12]=2)[NH:9][C:8](=[O:13])[CH2:7]3)=[O:3])[CH2:38][CH2:37]1)[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred at 60° to 70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
ethyl ether was added to the residue and crystals which
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved with an addition of chloroform
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue were recrystallized from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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